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Adenosine receptor antagonist 3

Cat. No.: B12422501
M. Wt: 322.4 g/mol
InChI Key: XCADTDINRZIVIN-UHFFFAOYSA-N
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Description

Adenosine Receptor Antagonist 3 is a potent and selective small-molecule compound designed to selectively block the adenosine A3 receptor (A3AR). As a G-protein coupled receptor (GPCR), the A3AR is involved in a wide array of pathological processes, making it a promising therapeutic target. This antagonist exerts its effects by competitively binding to the orthosteric site of the human A3AR, preventing receptor activation by endogenous adenosine and subsequent Gi/o protein signaling, which typically results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels . The primary research applications of this compound are in the fields of immunology, oncology, and neuropharmacology. In inflammatory disease models, such as rheumatoid arthritis and asthma, A3AR antagonism has been shown to modulate the release of inflammatory mediators and inhibit neutrophil degranulation . In cancer research, this compound is valuable for investigating pathways in tumors where the A3AR is often overexpressed, as its blockade can suppress cell proliferation and induce apoptosis . Furthermore, its role in the central nervous system is enigmatic, with research suggesting potential in modulating conditions like cerebral ischemia, though effects can be paradoxical and are highly concentration-dependent . This product is supplied as a high-purity solid and is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should optimize dosing and conditions in their specific experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N6S B12422501 Adenosine receptor antagonist 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20)

InChI Key

XCADTDINRZIVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N

Origin of Product

United States

Pharmacology of Adenosine Receptor Antagonist 3 at Adenosine Receptors

Receptor Subtype Selectivity and Affinity Profiling

A critical challenge in developing drugs that target adenosine (B11128) receptors is achieving high selectivity for a single subtype, given the similarities in their orthosteric binding sites. nih.govresearchgate.net

The development of selective A3AR antagonists has led to various chemical scaffolds that demonstrate high affinity for the human A3 receptor while displaying significantly lower affinity for the other subtypes. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of these compounds. For instance, antagonists derived from the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold have been shown to exhibit excellent potency at the human A3AR, with Ki values often in the low nanomolar range, while showing over 100-fold selectivity against A1, A2A, and A2B receptors. nih.gov Similarly, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives are potent and selective human A3AR antagonists. rsc.org

The table below presents binding affinity data for representative A3 adenosine receptor antagonists at all four human adenosine receptor subtypes.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity for hA3 (Fold vs hA1/hA2A/hA2B)Source
MRS 1220 490360>100000.65754 / 554 / >15385 nih.gov
MRS 1191 20002000>100004.1488 / 488 / >2439 nih.gov
PSB 10 108012901000010.4104 / 124 / 961 rndsystems.com
Compound 10b 21>10000170055- acs.org

Data is compiled from studies on cloned human adenosine receptors.

The potency of an antagonist is a measure of the concentration required to produce a specific level of receptor blockade. This is often quantified by the inhibition constant (Ki) from binding assays or by the pA2 value derived from functional assays, such as Schild analysis. nih.govresearchgate.net Functional assays, like measuring the inhibition of agonist-induced cAMP accumulation, are crucial for confirming a compound's antagonistic activity. researchgate.net For A3 receptors, which couple to Gi/o proteins, activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP levels. acs.org An antagonist will block this effect.

For example, the antagonist 10b , a pyrazolo[3,4-d]pyridazine derivative, acted as a competitive antagonist in functional assays. acs.org A Schild analysis revealed its affinity (pA2/pKb) to be 21 nM at the A1 receptor and 55 nM at the A3 receptor. acs.org Another antagonist, K18 , was identified as a specific and competitive A3R antagonist with a potency of less than 1 µM. nih.gov The antagonists MRS 1191 and MRS 1220 were shown to effectively antagonize the inhibitory effects of an A3 selective agonist on the adenylate cyclase pathway. nih.gov

AntagonistAssay TypePotency MetricValueReceptorSource
10b Schild AnalysispA2/pKb55 nMhA3R acs.org
MRS 1220 [35S]GTP-γ-S bindingIC502.6 nMhA3R nih.gov
K18 cAMP Accumulation-< 1 µMhA3R nih.gov

A significant challenge in the preclinical development of A3AR ligands is the marked pharmacological differences observed across species. nih.gov The amino acid sequence identity of the A3AR between human and rodent homologues can be as low as 72%. nih.gov This divergence leads to substantial variations in ligand binding affinity and efficacy. nih.gov

Many potent heterocyclic antagonists at the human A3AR are significantly less active or even inactive at rat and mouse A3ARs. nih.gov For instance, xanthine-based antagonists, which are classical adenosine receptor blockers, are potent at human and sheep A3 receptors but are notoriously weak at the rat A3 receptor. nih.govmdpi.com This necessitates the careful characterization of new ligands on the specific species being used for in vivo studies and underscores that data from animal models may not always translate directly to humans. nih.gov The agonist N6-methyladenosine, for example, shows a ~700-fold difference in binding affinity between human (Ki = 9.0 nM) and rat (Ki = 6.4 µM) A3ARs. nih.gov While agonist affinities can differ, the relative potency order can also vary; for example, the agonist NECA is more potent than 2-chloroadenosine (B27285) at human and rat receptors, but this order is reversed in sheep. nih.gov These species-dependent properties are less prominent for the A1 and A2A receptor subtypes, which show higher sequence conservation. nih.gov

Ligand Binding Kinetics

Beyond affinity and potency, the temporal aspects of drug-receptor interactions, known as binding kinetics, are increasingly recognized as critical determinants of a drug's in vivo action. universiteitleiden.nl This includes the rates at which a ligand associates with and dissociates from its target receptor.

The interaction between a ligand and a receptor is a dynamic process characterized by an association rate constant (kon or k1) and a dissociation rate constant (koff or k-1). These parameters can be determined using kinetic radioligand binding assays or real-time methods like NanoBRET. acs.orgacs.orgnih.gov

For example, kinetic studies on the fluorescent A3AR antagonist CA200645 showed that it dissociates slowly from the receptor under normal conditions. nih.gov The binding kinetics of the radioligand [3H]18 at the human A3AR were determined with an association rate (k1) of 0.297 min⁻¹ and a dissociation rate (k–1) of 0.209 min⁻¹. nih.gov The development of kinetic assays is crucial, as a kinetic readout may be more predictive of in vivo outcomes than measurements taken only at equilibrium. universiteitleiden.nl

The residence time (RT), which is the reciprocal of the dissociation rate constant (1/koff), describes the average duration for which a ligand remains bound to its target. acs.org A longer residence time can lead to a more sustained pharmacological effect.

The antagonist A17 , a 7-(phenylamino)-pyrazolo[3,4-c]pyridine, was found to have a long residence time at both the A1 and A3 receptors. acs.orgnih.gov Another antagonist, 10b , displayed a residence time of approximately 73 minutes at the human A3R. acs.org In contrast, the dissociation of the radioligand [3H]18 from the human A3AR was relatively rapid, with a half-life (t1/2) of 3.32 minutes. nih.gov Some hydrophobic antagonists may exhibit incomplete inhibition in binding assays, which can be related to a long residence time. nih.gov The study of structure-kinetic relationships (SKRs) aims to optimize these kinetic profiles to achieve more desirable pharmacological actions. universiteitleiden.nlresearchgate.net

Functional Antagonism and Receptor Coupling

Functional antagonism at the A3 receptor involves the blockade of downstream signaling cascades typically initiated by the binding of an agonist, such as the endogenous ligand adenosine.

Modulation of G-Protein-Coupled Signaling Pathways (e.g., Adenylyl Cyclase, PLC)

The adenosine A3 receptor primarily couples to inhibitory G-proteins of the Gαi/o family. Activation of these G-proteins by an A3R agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). An A3R antagonist would, therefore, block this agonist-induced decrease in cAMP production.

In addition to coupling to Gαi/o, the A3 receptor has also been shown to couple to Gαq/11 proteins in certain cell types. This coupling activates the phospholipase C (PLC) signaling pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. A competitive antagonist at the A3 receptor would prevent an agonist from initiating this signaling cascade.

The specific G-protein coupling and subsequent signaling pathway activated by the A3 receptor can be cell-type dependent, leading to a variety of cellular responses.

Evaluation of Biased Antagonism and Functional Selectivity

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. While this phenomenon is more commonly discussed in the context of agonists, antagonists can also exhibit bias. A biased antagonist would selectively block one signaling pathway (e.g., the Gαi/o-adenylyl cyclase pathway) while having a different potency for blocking another pathway (e.g., the Gαq-PLC pathway).

The evaluation of biased antagonism requires the use of multiple functional assays that measure the activity of different downstream signaling effectors. By comparing the potency of an antagonist in inhibiting agonist-stimulated responses in these different assays, a bias factor can be calculated, providing a quantitative measure of its functional selectivity. Such studies are crucial for the development of drugs with more specific therapeutic actions and potentially fewer side effects. However, no such studies are publicly available for "Adenosine receptor antagonist 3."

Molecular Mechanisms and Intracellular Signaling Modulated by Adenosine Receptor Antagonist 3

Impact on Gi/o Protein-Dependent Signaling Cascades

The canonical signaling pathway of the A3AR involves its interaction with Gi/o proteins. This coupling initiates a series of downstream events that are fundamental to the receptor's function. Antagonism of the A3AR directly interferes with these Gi/o-dependent signaling cascades.

Regulation of Cyclic AMP (cAMP) Production

Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase activity through its coupling with Gi proteins, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.govnih.gov This reduction in cAMP, a ubiquitous second messenger, affects the activity of downstream effectors such as Protein Kinase A (PKA). nih.gov Consequently, A3AR antagonists, by blocking the receptor, prevent this agonist-induced decrease in cAMP production. In some instances, compounds initially identified as antagonists have been shown to act as inverse agonists, leading to a concentration-dependent increase in cAMP levels, effectively reversing the basal inhibitory tone of the receptor. nih.govacs.org

The modulation of cAMP levels by A3AR antagonists has been a key method for their pharmacological characterization. researchgate.net For example, the potency of various A3AR antagonists has been assessed by their ability to counteract the agonist-induced inhibition of forskolin-stimulated cAMP accumulation in cell lines expressing the receptor. nih.govacs.org

Modulation of PI3K/Akt Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. youtube.comyoutube.com The A3AR has been shown to modulate this pathway, often in a cell-type-specific manner. A3AR activation can lead to the phosphorylation and activation of Akt, a serine/threonine kinase, through a PI3K-dependent mechanism. nih.govnih.gov This activation is often mediated by the βγ subunits released from the Gi protein. nih.gov

A3AR antagonists can therefore prevent the agonist-induced activation of the PI3K/Akt pathway. nih.gov For instance, in human melanoma cells, an A3AR agonist was found to stimulate PI3K-dependent phosphorylation of Akt, and this effect was abolished by A3AR antagonists. nih.gov Similarly, in synoviocytes from rheumatoid arthritis patients, an A3AR agonist was shown to inhibit the PI3K/Akt pathway, an effect that would be reversed by an antagonist. nih.gov The interplay between the A3AR and the PI3K/Akt pathway is complex, with some studies indicating that A3AR activation can also lead to a decrease in the levels of phosphorylated Akt. nih.gov

Influence on Gq Protein-Coupled and Other Signaling Pathways

While primarily coupled to Gi/o proteins, the A3AR can also interact with Gq proteins, leading to the activation of alternative signaling cascades. nih.govnih.gov Furthermore, A3AR signaling can influence other important pathways, including the mitogen-activated protein kinase (MAPK) and Wnt/β-catenin pathways.

Effects on Phospholipase C (PLC) and Intracellular Calcium Dynamics

In certain cellular systems, A3AR activation stimulates the phospholipase C (PLC) pathway, an event typically associated with Gq protein coupling. nih.govnih.govnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comwikipedia.orgyoutube.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) and increasing intracellular calcium concentrations. nih.govyoutube.com

A3AR antagonists can block this agonist-induced activation of PLC and the subsequent rise in intracellular calcium. nih.gov This has been demonstrated in rat brain slices, where A3AR agonists stimulated the formation of inositol phosphates, a marker of PLC activity, and this effect was sensitive to antagonism. nih.gov The modulation of calcium dynamics is a key aspect of A3AR signaling, influencing various cellular processes, including neurotransmitter release and cell excitability. epa.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38, JNK)

The A3AR is known to modulate the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). nih.govnih.govnih.gov These kinases are involved in a wide array of cellular functions, such as proliferation, differentiation, inflammation, and apoptosis.

A3AR-mediated activation of MAPK pathways is often dependent on the release of βγ subunits from Gi proteins and can involve upstream activation of PI3K. nih.govnih.gov For example, in Chinese hamster ovary (CHO) cells expressing the human A3AR, an agonist induced the phosphorylation of both p38 and ERK1/2 in a manner that was sensitive to pertussis toxin (indicating Gi/o involvement) and PI3K inhibitors. nih.gov In some contexts, A3AR activation can lead to the inhibition of ERK1/2 phosphorylation. nih.gov A3AR antagonists would therefore be expected to block these agonist-driven changes in MAPK activity. sigmaaldrich.com

Potential Interactions with Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. youtube.comyoutube.com Emerging evidence suggests a potential interplay between A3AR signaling and the Wnt/β-catenin pathway. nih.govnih.gov Activation of the A3AR has been reported to modulate the Wnt pathway by influencing the levels of key components like β-catenin. nih.gov Specifically, A3AR agonists have been shown to increase the levels of GSK-3β, a kinase that phosphorylates β-catenin, marking it for degradation. This leads to a suppression of β-catenin-mediated gene transcription. nih.gov

By blocking the A3AR, antagonists could prevent these modulatory effects on the Wnt/β-catenin pathway. The interaction between A3AR and Wnt signaling is an area of active research, with potential therapeutic implications in diseases characterized by aberrant Wnt pathway activation. canfite.comnih.gov

Receptor Dynamics and Interactions

The functional responsiveness of the Adenosine (B11128) A3 receptor (A3R) is not static; it is dynamically regulated through complex interactions, including the formation of receptor dimers and allosteric modulation, as well as a tightly controlled cycle of phosphorylation, desensitization, and internalization. These processes are critical for modulating the duration and intensity of A3R signaling in response to agonist stimulation.

Evidence of Adenosine A3 Receptor Dimerization and Allosterism

A growing body of evidence indicates that, like many G protein-coupled receptors (GPCRs), the Adenosine A3 receptor exists and functions as a homodimer. The interaction between the protomers within this dimeric structure allows for sophisticated allosteric regulation, where the binding of a ligand to one receptor unit can influence the binding properties and/or efficacy of a ligand at the adjacent unit.

Seminal research utilizing single-cell ligand-binding kinetics has provided direct evidence for highly cooperative interactions between the protomers of the A3R homodimer. nih.gov In these studies, the dissociation kinetics of a fluorescent agonist, ABA-X-BY630, were measured from human A3 receptors expressed in Chinese hamster ovary (CHO-K1) cells. The findings revealed that the dissociation rate of the fluorescent agonist from the A3R could be significantly altered by the presence of other orthosteric ligands, a hallmark of allosteric modulation across a dimer interface. nih.gov

This intermolecular allosterism appears to be a distinguishing feature of the A3R compared to other adenosine receptor subtypes, such as the A1 receptor, where such cooperative interactions are much less pronounced. nih.gov The allosteric modulation of A3R is not limited to orthosteric ligands. A class of 3-(2-pyridinyl)isoquinoline derivatives has been identified as allosteric enhancers of the A3R. nih.gov These molecules were observed to slow the dissociation of the agonist radioligand [¹²⁵I]I-AB-MECA, indicating a positive allosteric effect that enhances agonist binding. nih.gov

Table 1: Allosteric Modulation of Ligand Dissociation from A3R Homodimers

Modulating LigandEffect on ABA-X-BY630 Dissociation RateFold ChangeReference
Xanthine amine congener (XAC)Increased~15-fold nih.gov
5′-(N-ethyl carboxamido)adenosine (NECA)Increased~9-fold nih.gov
AdenosineIncreased~19-fold nih.gov
Co-expression of N250A mutantReduced cooperativity- nih.gov
3-(2-pyridinyl)isoquinolinesDecreased [¹²⁵I]I-AB-MECA dissociation- nih.gov

Regulation of Receptor Phosphorylation, Desensitization, and Internalization

Upon agonist binding, the A3R undergoes a rapid process of homologous desensitization, which serves to terminate the signal and prevent overstimulation. This process is primarily initiated by the phosphorylation of the receptor, followed by the recruitment of arrestin proteins and subsequent internalization of the receptor from the cell surface.

Phosphorylation: The primary drivers of agonist-dependent A3R phosphorylation are G protein-coupled receptor kinases (GRKs). nih.govnih.gov Specifically, studies have demonstrated that GRK2 plays a crucial role in this process. nih.govnih.gov Following stimulation with an agonist like 5'-N-ethylcarboxamidoadenosine (NECA), the A3R is rapidly phosphorylated on serine and threonine residues located within its C-terminal tail. nih.govnih.govunife.it This phosphorylation event occurs with a half-time of approximately one minute and is a critical prerequisite for functional desensitization. nih.govnih.gov While the C-terminal region is known to be rich in potential phosphorylation sites, the precise residues targeted by GRK2 have not been definitively mapped. unife.it This phosphorylation leads to a conformational change in the receptor that uncouples it from its associated G proteins, thereby diminishing its ability to inhibit adenylyl cyclase and propagate downstream signals. nih.govunife.it This is observed as a decrease in the number of high-affinity agonist binding sites and a reduction in the potency of agonists to inhibit cyclic AMP formation. nih.govnih.gov

Arrestin Recruitment and Internalization: The phosphorylated C-terminal tail of the A3R acts as a high-affinity docking site for arrestin proteins. nih.gov The ubiquitously expressed non-visual arrestin isoforms, arrestin-2 (β-arrestin1) and arrestin-3 (β-arrestin2), are recruited to the activated, phosphorylated receptor. nih.gov The binding of arrestin serves two main purposes: it sterically hinders the interaction between the receptor and G proteins, thus solidifying the desensitized state, and it acts as an adapter protein, linking the receptor to the endocytic machinery. nih.gov

This linkage facilitates the internalization of the A3R from the plasma membrane into intracellular vesicles, a process often mediated by clathrin-coated pits. nih.gov The internalization of the A3R is a rapid event, contributing to the swift attenuation of signaling. Once internalized, the receptor can be dephosphorylated and recycled back to the cell surface, leading to resensitization and restoration of agonist responsiveness, or it can be targeted for degradation in lysosomes, resulting in receptor downregulation. nih.gov The kinetics of arrestin translocation have been shown to be agonist-dependent, with some potent agonists like MRS3558 inducing this process significantly faster than others, such as IB-MECA and Cl-IB-MECA. nih.gov Interestingly, some studies have suggested the possibility of biased agonism, where certain ligands may preferentially activate G protein-dependent pathways versus arrestin-mediated pathways, or vice versa. nih.gov

Table 2: Key Events in A3R Desensitization and Internalization

EventKey Molecular Player(s)ConsequenceReference
Phosphorylation G protein-coupled receptor kinase 2 (GRK2)Addition of phosphate (B84403) groups to Ser/Thr residues in the C-terminal tail; uncoupling from G proteins. nih.govnih.govnih.gov
Arrestin Recruitment Arrestin-2 (β-arrestin1), Arrestin-3 (β-arrestin2)Binds to phosphorylated receptor, blocks G protein coupling, and links receptor to endocytic machinery. nih.gov
Internalization Clathrin (typically)Sequestration of the receptor from the plasma membrane into intracellular vesicles. nih.gov
Desensitization Phosphorylation and Arrestin bindingRapid loss of receptor responsiveness to agonist stimulation. nih.govunife.it

Preclinical Pharmacological Effects and Potential Therapeutic Modalities of Adenosine Receptor Antagonist 3

Evaluation in In Vitro Disease Models

In vitro studies using cultured cell lines provide a foundational understanding of the molecular mechanisms through which A3AR antagonists exert their effects. These models allow for controlled investigation into the direct impact of these compounds on specific cellular processes relevant to disease.

The progression of fibrosis in organs like the liver and kidneys is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the activation of myofibroblasts. A3AR antagonists have demonstrated significant anti-fibrotic potential by directly targeting these key cellular events in hepatic and renal cell lines.

In models of renal fibrosis using human kidney cells (HK2), A3AR antagonists have been shown to counteract the pro-fibrotic signaling induced by transforming growth factor-beta 1 (TGF-β1). The selective A3AR antagonist HL3501 effectively decreased the expression of alpha-smooth muscle actin (α-SMA) and collagen 1, which are key markers of fibroblast activation and matrix deposition. iiarjournals.orgnih.govnih.gov Similarly, the antagonist MRS1220 was found to inhibit the expression of α-SMA and fibronectin in TGF-β1-stimulated HK2 cells. iiarjournals.orgiiarjournals.org

The anti-fibrotic effects are also prominent in hepatic models. Studies using human hepatic stellate cells (HSCs)—the primary cell type responsible for liver fibrosis—show that A3AR antagonists can inhibit their activation. HL3501 treatment led to a reduction of α-SMA and fibronectin in both the LX2 human HSC line and in primary human HSCs. nih.govnih.govresearchgate.net This suggests that A3AR antagonists can directly interfere with the cellular machinery responsible for scar tissue formation in the liver. researchgate.net

CompoundCell LineModelKey Anti-fibrotic FindingsReference
HL3501HK2 (Human Kidney Cells)TGF-β1-Induced FibrosisDecreased expression of α-SMA and collagen 1. iiarjournals.orgnih.gov
HL3501LX2 (Human Hepatic Stellate Cells)TGF-β1-Induced ActivationInhibited HSC activation; reduced α-SMA and fibronectin expression. nih.govnih.gov
HL3501Primary Human Hepatic Stellate CellsTGF-β1-Induced ActivationInhibited HSC activation; reduced α-SMA and fibronectin expression. nih.govnih.gov
MRS1220HK2 (Human Kidney Cells)TGF-β1-Induced FibrosisInhibited expression of α-SMA and fibronectin. iiarjournals.orgiiarjournals.org

The A3AR is implicated in the regulation of cell proliferation and survival, with its effects being highly dependent on the cell type and context. mdpi.com In some cancer cell lines where A3AR is overexpressed, its activation can paradoxically promote cytostatic and apoptotic pathways. mdpi.com Conversely, A3AR antagonists have been investigated for their direct anti-proliferative effects.

Studies in human prostate cancer cell lines (LNCaP, DU-145, and PC3) showed that the A3AR antagonists AR 292 and AR 357 exerted significant antiproliferative effects. scilit.com These compounds were found to induce cell cycle arrest and DNA damage, ultimately leading to cell death through mechanisms including ferroptosis and necrosis. scilit.com

In the context of fibrosis, inhibiting the proliferation of activated fibroblasts is a key therapeutic goal. A3AR antagonists have been shown to inhibit the proliferation of hepatic stellate cells, which is consistent with their anti-fibrotic effects. frontiersin.orgsemanticscholar.org The signaling pathways involved are complex, often involving cross-talk between the phosphatidylinositide-3-OH kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/ERK pathways, which are central regulators of cell survival and proliferation. nih.govnih.gov Studies have shown that A3AR antagonists can abolish the effects of agonists on these pathways, thereby influencing cell fate. nih.gov

During ischemic events, such as a heart attack, the release of endogenous adenosine (B11128) provides a crucial, albeit temporary, protective effect against tissue damage. nih.govnih.gov This protection is mediated through multiple adenosine receptors, including A1R and A3R. nih.gov The role of A3AR antagonists in this setting is primarily to elucidate the receptor's contribution to this natural protective mechanism.

In in vitro models using isolated rat cardiac myocytes subjected to hypoxia, blocking A3AR with the selective antagonist MRS1523 abolished the protective effects of endogenous adenosine. nih.gov This resulted in an increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death, indicating that antagonism of the A3 receptor removes an essential layer of cellular protection during ischemic stress. nih.gov Similarly, the A3AR antagonist BWA1433 was shown to abolish the protective effects of an A3AR agonist against ischemia-reperfusion injury in isolated rabbit hearts. mdpi.com These findings confirm that A3AR activation is a component of the heart's endogenous defense mechanism against ischemic damage. rndsystems.com

Efficacy in In Vivo Animal Models

Building upon in vitro findings, studies in animal models of disease are crucial for evaluating the therapeutic potential of A3AR antagonists in a complex physiological system.

A3AR antagonists have demonstrated significant efficacy in various animal models of liver and kidney fibrosis. In a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine-choline-deficient (MCD) diet, the A3AR antagonist HL3501 ameliorated liver fibrosis. iiarjournals.orgnih.gov Treatment with HL3501 led to a significant reduction in the mRNA levels of pro-fibrotic markers, including α-SMA, fibronectin, and collagen 3A1. iiarjournals.orgiiarjournals.org

The therapeutic potential of A3AR antagonists has also been confirmed in models of renal fibrosis. In a unilateral ureteral obstruction (UUO) model, which induces tubulointerstitial fibrosis, the antagonist LJ-1888 was shown to improve the condition. nih.gov Other A3AR antagonists have demonstrated the ability to prevent kidney fibrosis in diabetic db/db mice and protect against podocyte injury and proteinuria in a mouse model of adriamycin-induced nephropathy. nih.govnih.govresearchgate.net These compounds consistently work by decreasing the expression of profibrotic genes and reducing the accumulation of extracellular matrix proteins. mdpi.com

CompoundAnimal ModelDiseaseKey Anti-fibrotic FindingsReference
HL3501Methionine-Choline-Deficient (MCD) Diet MiceLiver Fibrosis (NASH)Reduced mRNA levels of α-SMA, fibronectin, and Col3A1; improved anti-steatosis and anti-inflammatory activity. iiarjournals.orgnih.gov
LJ-1888Unilateral Ureteral Obstruction (UUO) MiceRenal Tubulointerstitial FibrosisImproved UUO-induced tubulointerstitial fibrosis. nih.gov
LJ-1888Adriamycin-Induced Nephropathy MiceRenal Glomerular DiseaseAmeliorated podocyte injury and proteinuria; reduced oxidative stress. nih.gov
MRS1220Diabetic RatsDiabetic NephropathySignificantly reduced immunostaining of α-SMA. iiarjournals.orgiiarjournals.org
Unnamed A3AR Antagonistdb/db MiceDiabetic NephropathyPrevented kidney fibrosis by decreasing the level of α-SMA. nih.gov

Neuroprotective Properties in Models of Brain Ischemia and Neurodegeneration

The role of the A3 adenosine receptor in the context of brain ischemia and neurodegeneration is complex, with studies pointing to both protective and detrimental effects depending on the specific conditions and timing of receptor modulation. However, a growing body of evidence suggests that A3AR antagonists may offer neuroprotective benefits.

In preclinical animal models of brain ischemia, A3AR antagonists have demonstrated efficacy. nih.govmdpi.com Studies using in vitro models, such as oxygen-glucose deprivation (OGD) in hippocampal slices, have also shown the protective potential of A3AR blockers. nih.gov This has led to the proposition that the development of new, highly selective A3R antagonists could be a promising avenue for the treatment of stroke. nih.gov

The rationale for the neuroprotective effects of A3AR antagonists is linked to the complex signaling pathways activated during an ischemic event. While A1 adenosine receptor activation is generally considered neuroprotective by reducing glutamate (B1630785) release and metabolic activity, the role of A3AR is less clear. nih.govmdpi.com Some early studies suggested a protective role for A3AR activation. nih.govmdpi.com However, more recent findings with selective antagonists indicate that blocking this receptor can be beneficial, suggesting that A3AR activation may contribute to neuronal damage under certain ischemic conditions. The therapeutic potential of A3AR antagonists in neurodegenerative diseases like Alzheimer's disease is still an area of active research, with some studies suggesting that adenosine signaling is dysregulated in these conditions. alzdiscovery.org

Table 1: Effects of A3 Adenosine Receptor Antagonists in Preclinical Models of Brain Ischemia

Compound/AgentModelKey FindingsReference(s)
A3R antagonistsAnimal models of brain ischemiaProved effective in these models. nih.gov
A3R blockersOxygen-glucose deprivation (OGD) in hippocampal slicesDemonstrated neuroprotective potential. nih.gov
MRS1523Subarachnoid hemorrhage (SAH) model in aged ratsImpaired the neuroprotective effect of an A3R agonist.

Anti-inflammatory Actions in Preclinical Models

The A3 adenosine receptor is known to be overexpressed in inflammatory cells, and its activation by agonists has been shown to exert potent anti-inflammatory effects by modulating signaling pathways like NF-κB and downregulating pro-inflammatory cytokines. nih.govnih.gov The role of A3AR antagonists in inflammation is primarily understood through their ability to block the anti-inflammatory effects of agonists.

For instance, in preclinical studies, the anti-inflammatory effects of the A3AR agonist piclidenoson on human keratinocytes, which involved the inhibition of IL-17 and IL-23, were counteracted by the specific antagonist MRS 1523. nih.gov This demonstrates that the anti-inflammatory actions observed are indeed mediated through the A3AR.

While A3AR agonists are being investigated for inflammatory diseases like rheumatoid arthritis and psoriasis, the direct therapeutic application of A3AR antagonists as anti-inflammatory agents is not well-established. nih.gov Their primary use in preclinical inflammatory models is as a pharmacological tool to confirm the specificity of A3AR-mediated effects. There are also notable species differences in the pharmacological profile of A3AR antagonists, which can complicate the interpretation of preclinical data and its translation to human conditions. nih.gov

Modulation of Pain Perception in Animal Pain Models

The modulation of pain through the adenosine system is a significant area of research, with a substantial body of evidence pointing to the analgesic effects of A3AR activation. In various rodent models of neuropathic pain, selective A3AR agonists have been shown to produce powerful pain-relieving effects. arizona.eduoup.com

The role of A3 adenosine receptor antagonists in this context is primarily as experimental tools to verify the mechanism of action of the agonists. Studies have consistently shown that the analgesic effects of A3AR agonists can be prevented by the co-administration of a selective A3AR antagonist, such as MRS1523. arizona.eduresearchgate.net This blockade of the agonist's effect confirms that the pain relief is mediated specifically through the A3AR. These effects have been observed with both spinal and supraspinal administration of the antagonist. arizona.eduoup.com

Furthermore, the anti-nociceptive effects of A3AR agonists were absent in A3AR knock-out mice, providing genetic evidence that aligns with the pharmacological blockade by antagonists. arizona.eduoup.com While A3AR antagonists have been crucial for elucidating the role of A3AR in pain pathways, there is currently no substantial evidence to suggest that A3AR antagonists themselves have a direct therapeutic role as analgesics. Instead, the focus remains on the development of A3AR agonists for the treatment of chronic pain. arizona.eduoup.com

Effects on Neurological and Psychiatric Models (e.g., depression, movement disorders)

The investigation of adenosine receptor antagonists in neurological and psychiatric disorders has primarily centered on the A2A adenosine receptor. Selective A2A receptor antagonists have shown promise in preclinical models of Parkinson's disease and depression. researchgate.net

In contrast, there is limited research on the direct effects of selective A3 adenosine receptor antagonists in these models. Some early studies observed that a selective A3 agonist, IB-MECA, induced locomotor depression in mice. nih.gov This depressant effect was not reversed by selective A1 or A2A antagonists, suggesting it was mediated by the A3 receptor. nih.gov However, the lack of a selective A3 antagonist at the time was a limitation in these studies. nih.gov

Currently, the therapeutic potential of A3AR antagonists in the treatment of depression or movement disorders is not well-established. The preclinical evidence largely points towards A2A antagonists as the more promising candidates for these conditions. researchgate.net

Role in Ocular Disorders (e.g., intraocular pressure modulation)

A significant and promising area for the therapeutic application of A3 adenosine receptor antagonists is in the treatment of glaucoma. Preclinical studies have demonstrated that A3AR antagonists can effectively lower intraocular pressure (IOP), a major risk factor for the development and progression of glaucoma.

The mechanism underlying this effect involves the modulation of aqueous humor dynamics. The selective activation of A3AR has been shown to increase aqueous humor production, leading to an increase in IOP. mdpi.com This is thought to occur through the activation of Cl⁻ channels in the non-pigmented ciliary epithelial cells. mdpi.com Consequently, antagonizing the A3AR prevents this increase in aqueous humor secretion, resulting in a reduction of IOP.

This hypothesis is supported by several lines of evidence from animal models. Topical administration of selective A3 receptor antagonists has been reported to reduce IOP in monkey eyes. nih.gov Furthermore, A3AR knockout mice have a lower baseline IOP compared to wild-type mice, corroborating the role of this receptor in IOP regulation. mdpi.com A novel selective A3AR antagonist, HL3501, has been shown to significantly decrease IOP in both rabbit and mouse models of glaucoma, with effects comparable to the standard glaucoma medication latanoprost. mdpi.com

Table 2: Preclinical Findings for A3 Adenosine Receptor Antagonists in Ocular Models

Compound/AgentModelKey FindingsReference(s)
Selective A3 receptor antagonistsMonkey eyesReduced intraocular pressure (IOP). nih.gov
A3AR knockoutMiceLower baseline IOP compared to wild-type. mdpi.com
HL3501Rabbit and mouse glaucoma modelsSignificantly decreased IOP, comparable to latanoprost. mdpi.com

Investigation in Cardiovascular and Respiratory System Models

The role of the A3 adenosine receptor in the cardiovascular system is multifaceted, with evidence suggesting both protective and potentially detrimental effects depending on the specific pathological context. While A3AR agonists have been shown to be cardioprotective in ischemic conditions, recent studies indicate that A3AR antagonists may be beneficial in other cardiovascular models, such as pressure overload-induced cardiac hypertrophy. nih.govmdpi.com

In animal models of chronic pressure overload, A3AR-knockout mice exhibited reduced left ventricular hypertrophy, myocyte size, and fibrosis compared to wild-type mice. mdpi.com Consistent with these genetic findings, pharmacological blockade of A3AR with the antagonist MRS1911 also reduced oxidative stress and hypertrophic markers in isolated mouse cardiomyocytes. mdpi.com These findings suggest that A3AR activation may contribute to adverse cardiac remodeling in response to pressure overload. mdpi.com In contrast, the protective effects of A3AR agonists in cardiac ischemia have been demonstrated to be abolished by A3AR antagonists like BWA1433, highlighting the opposing roles of A3AR modulation in different cardiac pathologies. mdpi.com

In the respiratory system, the investigation of A3AR antagonists has been more limited. One notable example is the compound GW328267X, a dual A2AAR agonist and A3AR antagonist. frontiersin.orgfrontiersin.org Despite showing anti-inflammatory efficacy in animal models, this compound failed to demonstrate efficacy in clinical trials for asthma and allergic rhinitis. frontiersin.orgfrontiersin.org

Mechanistic Insights from Preclinical Studies

Preclinical investigations into A3 adenosine receptor antagonists have provided valuable insights into their mechanisms of action at the molecular and cellular levels. A primary mechanism through which A3AR exerts its effects is by coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov By blocking the receptor, A3AR antagonists prevent this signaling cascade.

In the context of ocular pharmacology, A3AR antagonists are understood to lower intraocular pressure by preventing the A3AR-mediated activation of chloride channels in the ciliary epithelium, thereby reducing aqueous humor secretion. mdpi.com

In pain and inflammation models, A3AR antagonists act by blocking the effects of A3AR agonists. For example, they prevent the agonist-induced inhibition of pro-inflammatory signaling pathways like NF-κB and the subsequent reduction in inflammatory cytokines. nih.gov

Molecular studies have identified specific amino acid residues within the A3AR that are crucial for antagonist binding. researchgate.net These studies, often employing mutagenesis and molecular modeling, have revealed that the orthosteric binding site for antagonists involves interactions with residues in several transmembrane helices. researchgate.netnih.gov These investigations also highlight significant species differences in antagonist binding, which is a critical consideration for the translation of preclinical findings. nih.govnih.gov For example, many heterocyclic antagonists exhibit much higher affinity for the human A3AR compared to the murine receptor. nih.gov

The mechanism of action for A3AR antagonists is competitive, meaning they bind to the same site as the endogenous ligand adenosine and selective agonists, thereby preventing receptor activation. researchgate.net

Elucidation of Specific Cellular and Molecular Targets in Disease Models

Preclinical studies have shed light on the specific cellular and molecular targets of A3AR antagonists in various disease models, revealing their potential therapeutic mechanisms.

In models of fibrosis , A3AR antagonists have demonstrated significant anti-fibrotic effects. For instance, the selective A3AR antagonist HL3501 was shown to decrease the expression of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen 1, and fibronectin in both liver and kidney cell lines. nih.govnih.gov In a mouse model of nonalcoholic steatohepatitis (NASH), HL3501 improved anti-steatosis and anti-inflammatory activity. nih.govnih.gov Similarly, the A3AR antagonist MRS1220 inhibited the expression of α-SMA and fibronectin in a model of diabetic nephropathy. nih.gov These findings suggest that A3AR antagonists target key cellular players in fibrosis, such as hepatic stellate cells and renal cells, by inhibiting their activation and the subsequent deposition of extracellular matrix proteins.

In the context of inflammation , A3AR modulation plays a crucial role. A3ARs are highly expressed on various immune cells, and their activation can have both pro- and anti-inflammatory effects depending on the context. nih.govunife.it Antagonists of the A3AR are being investigated for their potential to treat inflammatory conditions like asthma. nih.gov The mechanism often involves the modulation of key signaling pathways. For example, A3AR is known to couple to the inhibition of adenylyl cyclase and regulate mitogen-activated protein kinase (MAPK) pathways. nih.govunife.it In cancer cells, where A3AR is also overexpressed, agonists have been shown to induce apoptosis by deregulating the Wnt and NF-κB signaling pathways. mdpi.com While this points to the role of agonists, the intricate involvement of these pathways suggests that antagonists could also exert significant effects by blocking these signaling cascades in specific pathological contexts.

In cancer , the role of A3AR is complex, with both agonists and antagonists showing potential therapeutic efficacy in preclinical models. alzdiscovery.org The overexpression of A3AR in various tumor types, including brain and kidney cancer, highlights its potential as a therapeutic target. nih.gov While A3AR agonists have been shown to induce apoptosis in cancer cells, some studies suggest a role for A3A'R antagonists as anti-tumoral drugs, particularly by affecting the interaction between T cells and tumor cells. mdpi.comunife.it

Finally, in neurological disorders , A3AR antagonists have shown promise in preclinical models of brain ischemia. mdpi.com They have been found to be effective in reducing neuronal damage, suggesting a neuroprotective role. mdpi.com

Table 1: Cellular and Molecular Targets of Adenosine A3 Receptor Antagonists in Preclinical Models

Disease Model Specific Antagonist Cellular/Molecular Target Observed Effect Reference
Liver & Renal Fibrosis HL3501 Hepatic Stellate Cells, Renal Cells (HK2, LX2) Decreased α-SMA, collagen 1, fibronectin nih.govnih.gov
Diabetic Nephropathy MRS1220 Renal Cells (HK2) Inhibited α-SMA and fibronectin expression nih.gov
Asthma Not Specified Immune Cells Potential anti-inflammatory effects nih.gov
Cancer Not Specified T-cells, Tumor Cells Potential immunomodulatory and anti-tumoral effects unife.it
Brain Ischemia Not Specified Neurons Neuroprotection mdpi.com

Comparative Analysis with Other Adenosine Receptor Ligands in Preclinical Settings

The therapeutic potential of A3AR antagonists is further highlighted when compared to other adenosine receptor ligands in preclinical studies. The adenosine receptor family consists of four subtypes: A1, A2A, A2B, and A3, each with distinct physiological roles. nih.govnih.gov

A key advantage of targeting the A3AR is the potential for a more favorable side-effect profile compared to ligands for A1 and A2A receptors. mdpi.com For instance, A1AR activation can lead to cardiovascular side effects like bradycardia, while A2AAR activation can cause hypotension and vasodilation. mdpi.com Preclinical studies with A3AR agonists have shown them to be largely devoid of these significant cardiovascular effects, suggesting that A3AR antagonists may also offer a safer therapeutic window. mdpi.com

In the context of ischemic conditions , both A1AR and A3AR activation have been shown to be cardioprotective. nih.govbohrium.com However, the development of A1AR agonists has been hampered by their potential for side effects. mdpi.com This makes selective A3AR antagonists an attractive alternative for investigation in conditions where blocking excessive adenosine signaling might be beneficial without inducing the adverse effects associated with other adenosine receptor subtypes.

When considering cancer therapy , there is a notable divergence in the preclinical findings for A3AR agonists versus antagonists. While A3AR agonists like CF102 have demonstrated anti-tumor effects by inducing apoptosis through the Wnt and NF-κB pathways, some research suggests a role for A3AR antagonists in cancer treatment. nih.govalzdiscovery.org This discrepancy highlights the complex and context-dependent role of A3AR in tumorigenesis. In vitro studies have yielded mixed results on whether agonists or antagonists are more effective at inhibiting cancer cell proliferation. alzdiscovery.org

The development of highly selective A3AR antagonists is a challenging but critical task due to the similarity of the orthosteric binding sites among adenosine receptor subtypes. nih.gov However, various chemical scaffolds have been identified that demonstrate high selectivity for the A3AR. nih.gov This selectivity is crucial for minimizing off-target effects and achieving a desirable therapeutic outcome.

Table 2: Comparative Preclinical Features of Adenosine Receptor Ligands

Receptor Subtype Ligand Type Potential Therapeutic Area Key Preclinical Findings Potential for Side Effects Reference
A3 Antagonist Fibrosis, Inflammation, Cancer, Glaucoma, Neurological Disorders Anti-fibrotic, anti-inflammatory, potential anti-tumoral, neuroprotective Generally considered to have a better safety profile than A1/A2A ligands rsc.orgnih.govnih.govmdpi.com
A3 Agonist Inflammation, Cancer, Ischemia Anti-inflammatory, induces cancer cell apoptosis, cardioprotective Generally well-tolerated in preclinical studies nih.govalzdiscovery.orgmdpi.com
A1 Agonist Atrial Fibrillation, Ischemia Cardioprotective Bradycardia, hypotension mdpi.comnih.gov
A2A Agonist Myocardial Perfusion Imaging Vasodilation Hypotension, vasodilation mdpi.comnih.gov
A2A Antagonist Parkinson's Disease Neuroprotective Less clear, but targeting a specific CNS pathway nih.gov

Advanced Methodologies for Adenosine Receptor Antagonist 3 Characterization

In Vitro Assay Systems

In vitro assays form the cornerstone of A3AR antagonist characterization, providing fundamental data on a compound's interaction with the receptor. These systems range from direct binding assays to complex functional readouts in engineered cell lines.

Radioligand Binding Assays for Affinity and Selectivity Determination

Radioligand binding assays are a primary tool for determining the affinity (typically expressed as the inhibition constant, Ki) and selectivity of an antagonist for the A3AR. These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor and a test compound (a "cold" ligand) that competes for the same binding site. By measuring the concentration of the test compound required to displace a certain percentage of the radioligand, its affinity can be calculated.

These assays are typically performed using membranes from cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, that have been engineered to express high levels of the human A3AR. nih.govnih.govdiscoverx.com The choice of radioligand is critical; both agonist and antagonist radioligands are used. A commonly used agonist radioligand is [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)-adenosine-5'-N-methyluronamide). nih.govnih.gov However, to characterize antagonists, selective antagonist radioligands like [3H]-MRE 3008F20 are also employed. nih.gov

A crucial aspect of characterization is determining selectivity. This is achieved by performing binding assays not only on cells expressing the A3AR but also on those expressing other adenosine (B11128) receptor subtypes (A1, A2A, and A2B). nih.govnih.gov A compound is considered selective if it exhibits a significantly higher affinity for the A3AR compared to the other subtypes. For example, the antagonist MRS1220 was found to be highly selective for the human A3 receptor over the human A1 receptor. nih.gov It is important to note that significant species differences exist, and a potent human A3AR antagonist may have low affinity for the rat or mouse receptor, a critical consideration for preclinical studies. nih.govnih.gov

Functional Cellular Assays

Functional assays are essential to confirm that a compound binding to the A3AR acts as an antagonist, meaning it blocks the receptor's activation by an agonist. Since A3ARs are typically coupled to Gi proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

cAMP Accumulation Assays: This is the most common functional assay for A3AR antagonists. Cells expressing the A3AR are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. Then, an A3AR agonist (e.g., Cl-IB-MECA) is added, which causes a measurable decrease in cAMP. nih.govresearchgate.net An antagonist is identified by its ability to prevent or reverse this agonist-induced decrease in cAMP. The potency of the antagonist is often expressed as an IC50 value. nih.govnih.gov These assays can be performed using various detection methods, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). eurofinsdiscovery.com

GTP-γ-S Binding Assays: This assay directly measures the activation of G proteins. In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [35S]GTP-γ-S, which binds to activated G proteins. An antagonist will block the agonist-stimulated increase in [35S]GTP-γ-S binding. nih.govnih.gov

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that contains a cAMP response element (CRE). When an A3AR agonist inhibits cAMP production, the expression of the reporter gene is reduced. An antagonist will block this effect, leading to restored reporter gene expression. nih.gov

Impedance Assays: This label-free technology measures changes in cellular impedance in real-time upon receptor activation. Gi-coupled receptor activation, like that of the A3AR, produces a distinct impedance signature. This method can be used to study functional selectivity and screen for antagonists by observing their ability to block the agonist-induced impedance response. researchgate.netnih.gov

High-Throughput Screening (HTS) and Hit Identification

High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries to identify initial "hits"—compounds that interact with the A3AR. These screens are often based on the principles of the assays described above but are miniaturized and automated for efficiency.

A modern approach to HTS for A3AR antagonists involves using fluorescent ligands. nih.gov In this method, cells expressing the A3AR are incubated with a fluorescent antagonist. Compounds from a library are then added, and a "hit" is identified if it displaces the fluorescent ligand, causing a decrease in the fluorescence signal. nih.govresearchgate.net This technique can be performed on non-imaging plate readers, allowing for extremely fast data acquisition (e.g., ~3 minutes per 96-well plate). nih.gov For instance, the screening of the LOPAC library (Library of Pharmacologically Active Compounds) against the A3AR successfully identified all known A3AR ligands within the library and even discovered novel compounds with sub-micromolar affinity. nih.gov

Biophysical and Imaging Techniques

Beyond affinity and function, it is crucial to understand how antagonists interact with the A3AR in a more dynamic and spatial context within the cell. Biophysical and imaging techniques provide this deeper level of characterization.

Fluorescence Correlation Spectroscopy (FCS) for Kinetic Analysis and Receptor Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume (on the order of a femtoliter). tcspc.comwikipedia.org By analyzing the correlation of these fluctuations over time, FCS can provide information about the concentration, diffusion coefficient (and thus size), and binding kinetics of fluorescently labeled molecules. nih.govfluorescencecorrelation.com

In the context of A3AR antagonists, FCS can be used to study the binding of a fluorescently labeled antagonist to the receptor on the surface of a living cell. univie.ac.at This allows for the determination of kinetic parameters like association (on-rate) and dissociation (off-rate) constants, providing a more dynamic picture of the ligand-receptor interaction than equilibrium-based binding assays. fluorescencecorrelation.com

Confocal Microscopy for Receptor Localization and Distribution

Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of cells. It is invaluable for visualizing the subcellular localization and distribution of receptors.

To study A3AR antagonists, researchers can use fluorescently labeled antagonists. aacrjournals.org By incubating cells expressing the A3AR with such a probe, the location of the receptors can be visualized. For example, studies have shown the localization of a fluorescent antagonist signal on the cell membrane of reporter cell lines. aacrjournals.org Furthermore, confocal microscopy is instrumental in studying receptor trafficking. It can be used to observe whether an antagonist blocks the internalization of the receptor, a process often triggered by agonists. For instance, the antagonist MRS1220 has been shown to block the internalization of the A3 receptor that was visualized using a fluorescent agonist. nih.govcore.ac.ukworktribe.com This provides visual confirmation of the antagonist's functional effect at the cellular level.

Computational and Structural Biology Methods

Understanding the three-dimensional structure of the A3AR is paramount for designing subtype-selective antagonists. While an X-ray crystallographic structure of the A3AR has not yet been reported, recent breakthroughs in cryogenic electron microscopy (Cryo-EM) have provided unprecedented high-resolution views of the receptor's architecture. mdpi.comnih.gov

In 2024, several studies reported Cryo-EM structures of the full-length human A3AR bound to various selective agonists and coupled to its cognate heterotrimeric Gi protein. researchgate.netnih.govnih.gov These structures, resolved at resolutions between 2.86 and 3.3 Å, have revealed the molecular basis for ligand recognition and receptor activation. researchgate.netnih.gov The agonists were found to bind within the orthosteric pocket, with their adenine (B156593) components forming conserved interactions. researchgate.netarchive.org The Cryo-EM analyses highlighted the critical role of extracellular loop 3 (ECL3) in determining the ligand selectivity of the A3AR. researchgate.netarchive.org Comparative analysis of these active-state structures with inactive structures of other adenosine receptors has also shed light on a conserved mechanism of receptor activation. researchgate.netnih.gov These detailed structural insights are paving the way for the rational design of new A3AR-selective ligands. nih.gov

Table 1: Cryo-EM Structures of the Human A3 Adenosine Receptor-Gi Complex This table is interactive. You can sort and filter the data.

Ligand Resolution (Å) PDB Accession Code
NECA 2.86 8YH0 biorxiv.org
m6A 3.19 8YH3 biorxiv.org
Namodenoson 3.20 8YH6 biorxiv.org
CF102 3.20 N/A researchgate.net
Adenosine 3.27 8YH2 biorxiv.org
i6A 3.28 8YH5 biorxiv.org

Site-directed mutagenesis is a crucial technique used to identify specific amino acid residues within a receptor that are critical for ligand binding and receptor activation. mdpi.comnih.gov By systematically replacing individual amino acids and evaluating the functional consequences, researchers can map the ligand-receptor interaction sites at a molecular level.

Extensive mutagenesis studies on the human A3AR have identified several residues in the transmembrane (TM) domains and extracellular loops (EL) that play a key role in the binding of antagonists and agonists. mdpi.comnih.gov For example, mutation of Trp243 in TM6 and Lys152 in EL2 was found to significantly decrease the affinity of antagonists by 3 to 38-fold, while having a lesser effect on agonist binding, suggesting these residues are critical for high-affinity antagonist recognition. nih.gov In contrast, mutating His95 in TM3 reduced the affinity for both agonists and antagonists, while changing Asn250 in TM6 resulted in a complete loss of binding for both ligand types. nih.gov Interestingly, Trp243 was also identified as being critical for receptor activation, as its mutation to alanine (B10760859) or phenylalanine prevented the receptor from responding to an agonist, despite agonist binding being largely unaffected. nih.gov More recent studies combining Cryo-EM with functional assays have further identified residues like His3.37, Ser5.42, and Ser6.52 as forming a unique sub-pocket that significantly impacts receptor activation. researchgate.netnih.govarchive.org

Table 2: Key Residues in Human A3AR Identified by Mutagenesis This table is interactive. You can sort and filter the data.

Residue Location Effect of Mutation Reference
His95 TM3 Significantly reduced affinity of both agonists and antagonists. nih.gov
Lys152 EL2 Decreased antagonist affinity ~3–38-fold; did not significantly affect agonist binding. nih.gov
Gln167 EL2 All tested adenosine analog ligands lost affinity to mutant receptors. nih.gov
Trp243 TM6 Decreased antagonist affinity; critical for receptor activation but not agonist binding. nih.gov
Asn250 TM6 Lost the ability to bind both radiolabeled agonist and antagonist. nih.gov
His3.37 TM3 Abolished receptor activation. archive.org
Ser5.42 TM5 Abolished receptor activation. archive.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation / Other Name
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide IB-MECA, CF101
2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide Cl-IB-MECA, CF102
5'-N-ethylcarboxamidoadenosine NECA
N6-methyladenosine m6A
N6-isopentenyl adenosine i6A
Namodenoson
Adenosine
Inosine
MRS542
LUF6000
LUF6096

Future Directions and Emerging Research Avenues for Adenosine Receptor Antagonist 3

Development of Highly Selective and Potent Analogues

A primary challenge in the development of A3AR antagonists is achieving high selectivity over the other adenosine (B11128) receptor subtypes (A1, A2A, and A2B). researchgate.net The structural similarity of the orthosteric binding sites across these receptors makes the design of subtype-selective ligands a difficult task. nih.govresearchgate.net Future research will continue to focus on synthesizing and characterizing novel chemical scaffolds to identify compounds with improved potency and selectivity.

A variety of heterocyclic systems have been investigated as potential A3AR antagonists, including:

Nitrogen-containing aromatic monocyclic systems (e.g., thiazoles, dihydropyridines) researchgate.net

Bicyclic systems (e.g., flavonoids, isoquinolines, quinazolines) researchgate.net

Tricyclic systems (e.g., pyrazoloquinolines, triazoloquinoxalines) researchgate.netnih.gov

Systematic modifications of these core structures, often guided by molecular modeling, are crucial for optimizing their interaction with the A3AR. nih.gov Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, will remain a cornerstone of this research, aiming to enhance the affinity and selectivity of new analogues. nih.govmdpi.com For instance, the introduction of different aminoester moieties at specific positions of a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core has yielded potent and selective hA3AR antagonists. rsc.org

Exploration of Allosteric Modulators and Biased Ligands for A3 Receptors

Beyond traditional orthosteric antagonists that directly block the adenosine binding site, there is growing interest in allosteric modulators and biased ligands.

Allosteric Modulators: These molecules bind to a site on the receptor that is distinct from the orthosteric site, inducing a conformational change that can modulate the receptor's response to the endogenous ligand, adenosine. nih.govyoutube.com Positive allosteric modulators (PAMs) enhance the effect of the endogenous agonist, while negative allosteric modulators (NAMs) reduce it. nih.govpnas.org For A3AR, PAMs have shown promise by targeting tissues with elevated adenosine levels, such as inflammatory or tumor sites, potentially minimizing effects on healthy tissues. nih.gov The development of NAMs for the A3AR represents a promising future direction for achieving therapeutic effects with potentially fewer side effects than orthosteric antagonists. nih.gov

Biased Ligands: These ligands preferentially activate certain downstream signaling pathways over others. The A3AR is known to couple to various G proteins and signaling cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C and MAP kinase pathways. nih.govnih.govresearchgate.net A biased antagonist could selectively block a disease-relevant pathway while leaving other, potentially beneficial, signaling intact. This approach could lead to more targeted therapies with improved safety profiles. Research into biased ligands for the A3AR is still in its early stages but holds significant potential for future drug development. nih.govpnas.org

Integration of Advanced Computational and Experimental Methodologies in Discovery

The discovery and optimization of A3AR antagonists will be significantly accelerated by the integration of advanced computational and experimental techniques.

Computational Methods:

Molecular Modeling: Homology modeling, based on the structures of related G protein-coupled receptors (GPCRs) like rhodopsin, has been instrumental in guiding the design of A3AR ligands. nih.govnih.gov As more GPCR structures are solved, the accuracy of these models will improve, enabling more precise predictions of ligand binding and selectivity.

Virtual Screening: This technique allows for the rapid in silico screening of large chemical libraries to identify potential hits. nih.gov Fragment-based lead discovery (FBLD), coupled with virtual screening against homology models, has already proven successful in identifying novel and selective A3AR ligands. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): HTS assays are essential for rapidly evaluating the activity of large numbers of compounds. nih.gov Radioligand binding assays and functional assays, such as measuring cAMP accumulation, are commonly used to determine the affinity and efficacy of potential antagonists. researchgate.netnih.gov

Structural Biology: Although an experimental structure of the A3AR has yet to be determined, advances in techniques like cryo-electron microscopy (cryo-EM) offer hope for obtaining this crucial information in the future. pnas.orgacs.org A high-resolution structure would be invaluable for structure-based drug design.

Elucidating Novel Signaling Pathways and Receptor Interactions

A deeper understanding of the complex signaling networks associated with the A3AR is crucial for identifying new therapeutic opportunities and designing more effective drugs. The A3AR can activate multiple signaling pathways, including both G protein-dependent and -independent mechanisms. mdpi.com

Future research will focus on:

Identifying Novel Interacting Proteins: Uncovering new proteins that interact with the A3AR can reveal previously unknown functions and signaling cascades.

Characterizing Signaling in Different Cell Types: The signaling outcomes of A3AR activation can vary depending on the cell type and the specific G proteins expressed. mdpi.com Further research is needed to delineate these cell-specific responses. For example, in some cells, A3AR activation stimulates phospholipase C and D, while in others it inhibits adenylyl cyclase. nih.govnih.gov

Investigating Combination Therapies in Preclinical Disease Models

The therapeutic potential of A3AR antagonists may be enhanced when used in combination with other drugs. Preclinical studies in various disease models will be essential to explore these synergistic effects.

For example, in cancer therapy, combining an A3AR antagonist with a conventional chemotherapeutic agent could potentially improve efficacy and overcome drug resistance. Similarly, in inflammatory conditions like rheumatoid arthritis or psoriasis, a combination approach might allow for lower doses of each drug, thereby reducing the risk of side effects. nih.gov Preclinical models of these diseases will be critical for testing these hypotheses and identifying promising combination therapies. nih.gov

Addressing Challenges in Preclinical Translation

A significant hurdle in the development of A3AR antagonists is the marked species differences in receptor pharmacology. mdpi.com Compounds that are potent and selective for the human A3AR are often much less active at the rodent receptors, which are commonly used in preclinical studies. researchgate.net This makes it challenging to predict the efficacy and safety of a drug candidate in humans based on animal data.

Future strategies to address this challenge include:

Developing Antagonists with Cross-Species Activity: The identification of antagonists like DPTN and MRS1523, which are active at human, mouse, and rat A3ARs, is a significant step forward. researchgate.net

Utilizing Humanized Animal Models: The development of transgenic animals expressing the human A3AR could provide more predictive preclinical models.

Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for ensuring that they reach their target in sufficient concentrations to be effective. acs.org

The journey from a promising lead compound to a clinically approved drug is long and fraught with challenges. nih.gov However, the continued exploration of these future research avenues holds great promise for the development of novel A3 adenosine receptor antagonists with significant therapeutic potential.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing conjugable A3 adenosine receptor antagonists?

To synthesize conjugable A3 AR antagonists, a multi-step approach is often employed. For example, fluorescent ligands can be synthesized by coupling Boc-protected amine intermediates to carboxylic acid derivatives of antagonists using EDCI/DMAP in DMF, followed by deprotection with TFA and conjugation with fluorophores like FITC . Characterization involves HPLC purification, mass spectrometry, and binding assays (e.g., radioligand displacement using [³H]MRE 3008F20) to confirm receptor affinity and selectivity .

Q. How can researchers assess the selectivity of A3 AR antagonists across adenosine receptor subtypes?

Selectivity is evaluated through competitive binding assays using subtype-specific radioligands:

  • A1 : [³H]DPCPX (Ki ~6 nM)
  • A2A : [³H]CGS21680 (Ki ~15 nM)
  • A3 : [³H]MRE 3008F20 (Ki ~0.3 nM)
    Functional assays (e.g., cAMP modulation in CHO cells expressing A3 ARs) further validate selectivity. Antagonists like MRS1523 show >100-fold selectivity for A3 over A1/A2A receptors .

Q. What in vitro models are suitable for studying A3 AR antagonist efficacy in disease contexts?

  • Ischemia-reperfusion injury : Use renal tubular cell lines (e.g., NRK cells) subjected to chemical hypoxia (e.g., CoCl₂-induced OGD) with viability assessed via MTT or Alamar Blue assays. Antagonists like MRS1523 (10–100 nM) reduce apoptosis in this model .
  • Cancer immunotherapy : Co-culture A2B AR-expressing cancer cells (e.g., Lewis lung carcinoma) with immune cells (e.g., splenocytes) and measure CD73 expression via flow cytometry. A3 AR antagonists block cAMP/PKA/CREB-driven CD73 upregulation .

Q. How can researchers address low bioavailability of lipophilic A3 AR antagonists?

Develop water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) or PEGylation. For example, 5′-uronamide derivatives improve solubility while retaining potency. In vivo pharmacokinetic studies in rodents (e.g., plasma half-life, tissue distribution) validate bioavailability improvements .

Q. What methods differentiate A3 AR antagonists from agonists during ligand screening?

Functional assays in intact cells (e.g., CHO cells expressing A3 ARs) measure cAMP inhibition (antagonists) vs. stimulation (agonists). Structural modifications like 2-chloro or N⁶-(3-iodobenzyl) groups in adenosine derivatives often convert agonists into antagonists. Radiolabeled antagonists (e.g., [³H]MRE 3008F20) further confirm competitive binding .

Advanced Research Questions

Q. How does homology modeling inform the design of selective A3 AR antagonists?

Homology models based on A2A AR templates (56% sequence identity) predict ligand-binding pockets. Key interactions include:

  • His95 (TM3) : Binds adenine via π-π stacking.
  • Asn274 (TM7) : H-bonds with ribose 5′-OH in antagonists.
    Docking studies (e.g., using AutoDock Vina) optimize substituents like 2-furyl or triazolo groups to enhance affinity. Mutagenesis (e.g., Trp243Ala) validates predicted binding modes .

Q. How should researchers resolve contradictions in data from A3 AR knockout models?

Despite expectations of compensatory receptor upregulation, A3 AR knockouts rarely show adaptive changes in other adenosine receptors. Instead, focus on downstream pathways (e.g., CREB phosphorylation in cancer cells) or cross-talk with A2B ARs. Validate findings using dual-receptor antagonists (e.g., PSB-603 + ZM241385) in co-culture systems .

Q. What strategies optimize A3 AR antagonist efficacy in in vivo tumor models?

  • Dosing regimen : Combine antagonists (e.g., PSB-603, 10 mg/kg/day) with standard therapies (e.g., erlotinib in EGFR-mutant lung cancer). Monitor tumor volume via MRI and immune cell infiltration via flow cytometry.
  • Metabolic modulation : Co-administer adenosine deaminase inhibitors (e.g., EHNA) to reduce endogenous adenosine levels, enhancing antagonist efficacy .

Q. How do point mutations in A3 ARs alter antagonist binding energetics?

Alanine-scanning mutagenesis and free energy perturbation (FEP) simulations reveal critical residues:

  • Glu13 : Stabilizes antagonists via salt bridges (ΔΔG = +3.2 kcal/mol upon mutation).
  • Trp243 : Mediates hydrophobic interactions with non-nucleoside antagonists.
    Thermodynamic integration (TI) calculations quantify mutation effects on binding affinities, guiding ligand optimization .

Q. What experimental designs validate A3 AR antagonists in combination therapies for neurodegenerative diseases?

In MPTP-induced Parkinson’s models:

  • Administer A3 AR antagonists (e.g., MRS1523, 5 mg/kg) with L-DOPA.
  • Measure dopaminergic neuron survival (TH+ cells in SNpc) and motor function (rotarod test).
  • Use microdialysis to monitor striatal adenosine levels, ensuring target engagement .

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